N-imidazo[1,2-a]pyridin-6-ylthiophene-3-carboxamide
Description
N-imidazo[1,2-a]pyridin-6-ylthiophene-3-carboxamide is a compound that belongs to the class of imidazopyridines, which are fused bicyclic heterocycles. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties . This compound has shown potential in various scientific research fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
N-imidazo[1,2-a]pyridin-6-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(9-3-6-17-8-9)14-10-1-2-11-13-4-5-15(11)7-10/h1-8H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSWNHOOKIYYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-imidazo[1,2-a]pyridin-6-ylthiophene-3-carboxamide involves several synthetic routes and reaction conditions. One common method is the multicomponent reaction, which involves the condensation of appropriate starting materials under specific conditions . Another approach is the intramolecular cyclization, which forms the fused bicyclic structure . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
N-imidazo[1,2-a]pyridin-6-ylthiophene-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-imidazo[1,2-a]pyridin-6-ylthiophene-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, it is being investigated for its potential use in treating various diseases, including tuberculosis and cancer . Additionally, it has applications in the industry, such as in the development of new materials and sensors .
Mechanism of Action
The mechanism of action of N-imidazo[1,2-a]pyridin-6-ylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or proteins involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context . Understanding the mechanism of action is crucial for optimizing its use in scientific research and therapeutic applications .
Comparison with Similar Compounds
N-imidazo[1,2-a]pyridin-6-ylthiophene-3-carboxamide can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines . These compounds share similar structural features but may differ in their chemical properties and biological activities . For example, imidazo[1,2-a]pyrimidines have been widely studied for their potential as anticancer agents, while imidazo[1,2-a]pyridines have shown promise in treating infectious diseases . The uniqueness of this compound lies in its specific structural modifications, which may confer distinct properties and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
